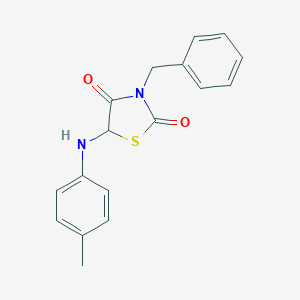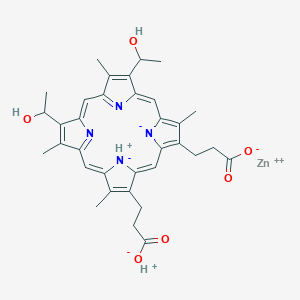
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake, as well as decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and inhibit tumor growth. It has also been shown to have neuroprotective effects, as well as potential applications in the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the advantages of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione is its well-established mechanism of action, which makes it a useful tool for studying the role of PPARγ in various biological processes. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Additionally, further research is needed to fully understand the potential toxicity of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione and to develop safer derivatives for use in experimental settings.
合成法
The synthesis of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the reaction of 3-benzylthio-2-methylpropanoic acid with p-toluidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using thionyl chloride to yield the final product, 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione.
科学的研究の応用
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
3-benzyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-14(10-8-12)18-15-16(20)19(17(21)22-15)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
InChIキー |
UFSXKNGGDZSKEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)





